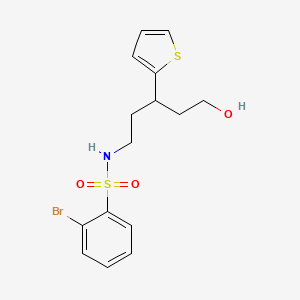
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18BrNO3S2 and its molecular weight is 404.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that compounds containing theindole nucleus and thiophene-based analogs have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, which suggests that they may interact with a variety of targets within the body .
Mode of Action
Compounds containingindole and thiophene structures are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Compounds withindole and thiophene structures are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity being exerted.
Result of Action
Given the broad-spectrum biological activities associated withindole and thiophene structures, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular level .
生物活性
2-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to compile and analyze the available data on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C₁₃H₁₃BrN₂O₂S
- Molecular Weight: 317.23 g/mol
The presence of a bromine atom, a benzenesulfonamide group, and a thiophene moiety suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Protein Binding : Studies on related sulfonamide compounds show that they can bind to serum albumin, affecting their pharmacokinetics and bioavailability. The binding affinity is crucial for understanding the therapeutic potential of these compounds in vivo .
- Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit certain enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation. For instance, sulfonamides are known to inhibit carbonic anhydrase, which is relevant in tumor biology .
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds through various assays:
- Cytotoxicity Assays : Several derivatives have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC₅₀ values indicating effective concentrations in the micromolar range .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 0.65 |
| Related Compound A | U-937 | 2.41 |
| Related Compound B | MDA-MB-231 | >100 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Related thiophene-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 15.625 µM to 125 µM against Staphylococcus aureus and Enterococcus faecalis, indicating moderate antibacterial activity .
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar sulfonamide derivatives in inhibiting tumor growth. In one study, a related compound showed significant tumor growth delay in CDF1 mice bearing mammary carcinoma .
- Pharmacokinetic Studies : The interaction of these compounds with human serum albumin has been characterized using multi-spectroscopic techniques, revealing insights into their absorption and distribution characteristics .
特性
IUPAC Name |
2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S2/c16-13-4-1-2-6-15(13)22(19,20)17-9-7-12(8-10-18)14-5-3-11-21-14/h1-6,11-12,17-18H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUKSXKYSCUBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














